molecular formula C10H18O B103687 2-(4-Methylcyclohexyl)prop-2-en-1-ol CAS No. 15714-13-3

2-(4-Methylcyclohexyl)prop-2-en-1-ol

Cat. No. B103687
CAS RN: 15714-13-3
M. Wt: 154.25 g/mol
InChI Key: RYBQTIMCBUUSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylcyclohexyl)prop-2-en-1-ol is a chemical compound that belongs to the family of cyclohexyl compounds. It is also known as MCHP and has a molecular formula of C10H18O. This compound has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Aggregation Pheromone in Insects

1-Methylcyclohex-2-en-1-ol, a compound similar in structure to 2-(4-Methylcyclohexyl)prop-2-en-1-ol, has been identified as an aggregation pheromone in the Douglas-fir beetle. Bioassays demonstrate its effectiveness in increasing the arrestment and stridulation of male beetles, as well as in enhancing trap catches of flying beetles (Libbey, Oehlschlager, & Ryker, 1983).

Photocycloaddition Reactions

2-Acylcyclohex-2-enones, closely related to 2-(4-Methylcyclohexyl)prop-2-en-1-ol, undergo photocycloaddition reactions. These reactions lead to the formation of diacylcyclobutene derivatives and benzopyranones, demonstrating potential applications in synthetic organic chemistry (Ferrer & Margaretha, 2001).

Hydrocarbonylation to Produce Alcohols

The hydrocarbonylation of prop-2-ene-1-ol, which shares a functional group with 2-(4-Methylcyclohexyl)prop-2-en-1-ol, primarily produces butane-1,4-diol and 2-methylpropan-1-ol. This reaction, catalyzed by rhodium triethylphosphine complexes, suggests potential industrial applications in alcohol production (Simpson et al., 1996).

Synthesis of Polyhydroxyurethanes

4-[(Prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one, structurally similar to 2-(4-Methylcyclohexyl)prop-2-en-1-ol, has been synthesized and used to create polyhydroxyurethanes. These polyhydroxyurethanes display promising properties, such as a range of glass transition temperatures and high molecular weight, indicating potential applications in materials science (Benyahya et al., 2011).

properties

CAS RN

15714-13-3

Product Name

2-(4-Methylcyclohexyl)prop-2-en-1-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-(4-methylcyclohexyl)prop-2-en-1-ol

InChI

InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h8,10-11H,2-7H2,1H3

InChI Key

RYBQTIMCBUUSQQ-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)C(=C)CO

Canonical SMILES

CC1CCC(CC1)C(=C)CO

synonyms

(1α,4α)-p-Menth-8(10)-en-9-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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